1,2-Hexanediol-d3

Quantitative Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

Quantitative LC-MS/MS analysis of 1,2-hexanediol in complex cosmetic and biological matrices is frequently compromised by matrix-induced ion suppression and extraction variability. 1,2-Hexanediol-d3 directly resolves these challenges as a stable isotope-labeled internal standard. - Co-elutes with the native analyte, normalizing for injection-to-injection variability, sample preparation losses, and instrument drift. - Enables precise quantification at levels as low as 5% (w/w) for preservative efficacy verification per CN110954632A. - Supplied at ≥98% chemical purity with ≥98 atom % D isotopic enrichment, ensuring robust method validation.

Molecular Formula C₆H₁₁D₃O₂
Molecular Weight 121.19
Cat. No. B1152783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Hexanediol-d3
Synonyms(±)-Hexane-1,2-diol-d3;  1,2-Dihydroxyhexane-d3;  1,2-Hexyleneglycol-d3;  5,6-Dihydroxyhexane-d3;  DL-1,2-Hexanediol-d3;  KMO 6-d3
Molecular FormulaC₆H₁₁D₃O₂
Molecular Weight121.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 0.05 g / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Hexanediol-d3 Deuterated Internal Standard


1,2-Hexanediol-d3 (C₆H₁₁D₃O₂, molecular weight 121.19 g/mol) is a stable isotope-labeled analog of 1,2-hexanediol, wherein three hydrogen atoms are replaced by deuterium (²H) . This isotopic modification introduces a mass shift of +3.02 Da relative to the non-deuterated parent compound (118.17 g/mol) , rendering it chemically nearly identical yet analytically distinguishable by mass spectrometry. As a stable isotope-labeled (SIL) internal standard, 1,2-Hexanediol-d3 is employed to correct for matrix effects, extraction variability, and instrument drift in quantitative LC-MS/MS and GC-MS assays [1].

1,2-Hexanediol-d3: Irreplaceable Internal Standard


The use of non-isotopically labeled internal standards, such as unlabeled 1,2-hexanediol or structurally analogous alkanediols (e.g., 1,2-pentanediol), introduces significant analytical variability due to differential extraction recovery, ionization efficiency, and matrix effects . Stable isotope-labeled internal standards (SIL-IS) like 1,2-Hexanediol-d3 co-elute with the analyte under identical chromatographic conditions, thereby normalizing for variations in sample preparation, injection volume, and instrument response [1]. In contrast, structural analogs may exhibit divergent physicochemical properties, leading to inaccurate quantification and compromised method robustness, particularly in complex biological or cosmetic matrices [2].

1,2-Hexanediol-d3: Quantitative Differentiation


Mass Shift: Enabling Specific MS Detection

1,2-Hexanediol-d3 exhibits a molecular weight of 121.19 g/mol, representing a +3.02 Da mass shift compared to the non-deuterated parent compound (118.17 g/mol) . This mass differential enables baseline chromatographic separation in reverse-phase LC-MS without altering retention time, while providing a distinct m/z signal for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions .

Quantitative Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

Isotopic Enrichment for Accurate Quantification

1,2-Hexanediol-d3 is supplied with a minimum isotopic enrichment of 98 atom % D, as certified by the manufacturer . This high level of deuteration minimizes the presence of residual unlabeled (protio) species, thereby reducing isotopic cross-talk and ensuring that the internal standard signal does not contribute to the analyte channel . Lower enrichment grades (e.g., 95% D) can introduce systematic bias in quantitative assays due to overlapping isotopic distributions [1].

Stable Isotope Labeling Analytical Chemistry Method Validation

Long-Term Storage Stability for Reproducibility

1,2-Hexanediol-d3 demonstrates defined stability under recommended storage conditions: powder form is stable for 3 years at -20°C and 2 years at 4°C, while solutions are stable for 6 months at -80°C and 1 month at -20°C . In contrast, the non-deuterated 1,2-hexanediol is typically stored at 2–8°C with a recommended re-analysis after three years . The availability of validated long-term stability data for the deuterated form reduces uncertainty in procurement planning and ensures consistent internal standard performance over multi-year study durations.

Chemical Stability Reference Standard Quality Control

Antimicrobial Activity of Parent Compound

While 1,2-Hexanediol-d3 is primarily an analytical standard, the non-deuterated parent compound (1,2-hexanediol) exhibits superior antimicrobial activity compared to shorter-chain alkanediols. In minimum inhibitory concentration (MIC) tests against S. aureus, the antibacterial efficacy ranks as 1,2-hexanediol > 1,2-pentanediol > 1,3-butanediol [1]. Additionally, the antimicrobial preservation efficacy of alkanediols correlates positively with alkyl chain length, with 1,2-hexanediol demonstrating greater membrane incorporation than 1,2-pentanediol [2]. This class-level inference establishes the biological relevance of the hexanediol scaffold in preservative applications.

Cosmetic Preservation Antimicrobial Efficacy Alkanediols

1,2-Hexanediol-d3 Application Scenarios


Cosmetic Preservative Quantification by LC-MS/MS

1,2-Hexanediol-d3 serves as the optimal internal standard for the quantitative determination of 1,2-hexanediol content in complex cosmetic matrices, as described in patent CN110954632A [1]. The deuterated analog corrects for matrix-induced ion suppression/enhancement and extraction variability, enabling precise quantification at levels as low as 5% (w/w), which is critical for verifying preservative efficacy and regulatory compliance [1].

Sulfamidate Synthesis for β-Amino Acid Precursors

1,2-Hexanediol-d3 is employed as a starting material in the synthesis of cyclic sulfamidates, which serve as versatile intermediates for the preparation of enantiomerically pure β-amino acids [2]. The deuterium label facilitates mechanistic studies and metabolic tracing of these bioactive building blocks without altering reaction kinetics [3].

Ge Nanowire Growth for Optoelectronic Devices

In materials science, 1,2-Hexanediol-d3 is utilized as a solvent and surface ligand in the solution-phase synthesis of germanium nanowires, as documented by Lotty et al. (2013) [3]. The deuterated form minimizes proton interference in subsequent solid-state NMR characterization of the nanowire surface chemistry [3].

qNMR Reference Standard for Purity

1,2-Hexanediol-d3 can be employed as an internal reference standard in quantitative NMR (qNMR) experiments, leveraging its distinct deuterium NMR signals and high isotopic enrichment (≥98 atom % D) to determine the absolute purity of organic compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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